molecular formula C18H23N3O4 B2656213 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide CAS No. 1775476-29-3

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide

Cat. No. B2656213
CAS RN: 1775476-29-3
M. Wt: 345.399
InChI Key: MXQKYZWFJGSLDL-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide” is a complex organic molecule. It contains a diazaspiro[4.5]decane scaffold, which is a type of spirocyclic compound . Spirocyclic compounds are a class of organic compounds that have two or more rings that share one atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar diazaspiro[4.5]decane compounds have been synthesized using palladium-catalyzed reactions . In these reactions, unactivated yne-en-ynes react with a range of substituted aryl halides in the presence of Pd(OAc)2–PPh3 to afford diazaspiro[4.5]decane with exocyclic double bonds .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the diazaspiro[4.5]decane scaffold and various functional groups. The diazaspiro[4.5]decane scaffold itself is a bicyclic structure with two nitrogen atoms .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antihypertensive Activity : Research on similar spiro-compounds, such as 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, showed their preparation and screening as antihypertensive agents, indicating potential cardiovascular applications. These compounds were evaluated for their ability to act as alpha-adrenergic blockers, demonstrating specific activity profiles dependent on their structural modifications, pointing towards their use in designing new antihypertensive drugs (Caroon et al., 1981).

  • Gabapentin-based Synthesis for Bioactive Compounds : Gabapentin and related structures were involved in the development of novel classes of compounds through Ugi reactions, showcasing the versatility of spirocyclic and diazaspiro compounds in synthesizing biologically active molecules. This highlights the potential of using spirocyclic frameworks in drug development and the exploration of their interactions based on theoretical studies (Amirani Poor et al., 2018).

  • CGRP Receptor Antagonists : The discovery and optimization of CGRP (calcitonin gene-related peptide) receptor antagonists with improved pharmacokinetics and oral bioavailability for potential therapeutic applications in migraine and other CGRP related disorders. This research emphasizes the significance of incorporating polar functionalities into potent receptor antagonists, underscoring the compound's potential in neurological applications (Bell et al., 2010).

properties

IUPAC Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-12(2)13-3-5-14(6-4-13)19-15(22)11-21-16(23)18(20-17(21)24)7-9-25-10-8-18/h3-6,12H,7-11H2,1-2H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQKYZWFJGSLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide

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